tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
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Description
Tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds are used in the construction of peptidomimetic supramolecular assemblies .
Mode of Action
The compound is used in the synthesis of polypeptoids bearing carboxylic acid groups on the N-substituent . These polypeptoids are synthesized using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) . The polymerization proceeds in a controlled manner, with the cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) being readily unveiled in mild acidic conditions .
Biochemical Pathways
The compound is involved in the ring-opening polymerization of N-substituted glycine derived N-carboxyanhydrides . This process leads to the synthesis of polypeptoids, which are increasingly investigated as a new class of biopolymers for various applications .
Pharmacokinetics
The hydrodynamic size of the resulting poly(n-(2-carboxyethyl) glycine) polymer in water can be controlled by the solution ph , suggesting that the bioavailability of the compound may be influenced by pH conditions.
Result of Action
The result of the compound’s action is the production of well-defined polypeptoids that have quantitative functional sidechain presence and tailorable polymer chain length . These polypeptoids are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .
Action Environment
Environmental factors such as pH can influence the compound’s action, efficacy, and stability . For instance, the hydrodynamic size of the resulting poly(N-(2-carboxyethyl) glycine) polymer in water can be controlled by the solution pH .
Properties
IUPAC Name |
tert-butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-5-23-15(21)11-10-14-9-8-13-7-6-12-20(16(13)19-14)17(22)24-18(2,3)4/h8-9H,5-7,10-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCNCUORIDQDBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743325 |
Source
|
Record name | tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272758-04-9 |
Source
|
Record name | tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
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